![molecular formula C10H12N2O3S B1308457 Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- CAS No. 62390-80-1](/img/structure/B1308457.png)

Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

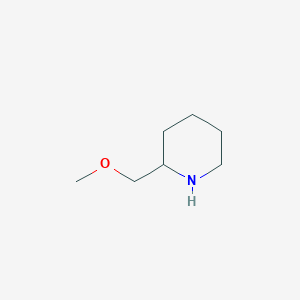

Synthesis Analysis

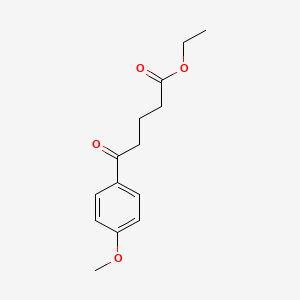

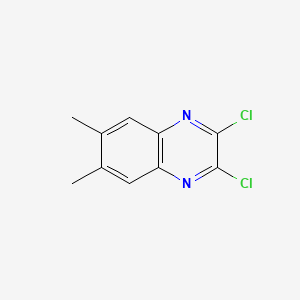

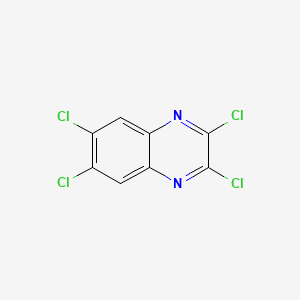

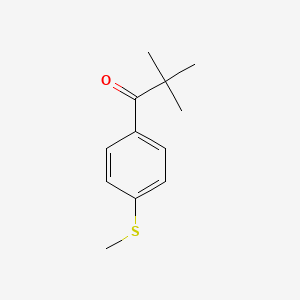

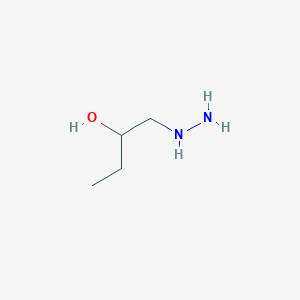

The synthesis of related compounds involves the reaction of different aromatic amines with various reagents to introduce substituents that confer specific properties to the molecules. For instance, the synthesis of N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine (S1) from 4-methoxysalicylaldehyde and p-phenylenediamine suggests a method that could potentially be adapted for the synthesis of "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" . Similarly, the synthesis of derivatives of benzenamine indicates the versatility of the core structure in undergoing various chemical transformations .

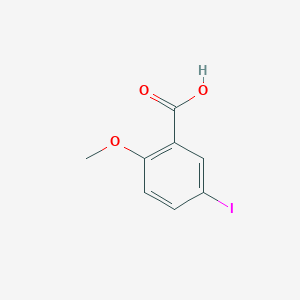

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, NMR, and computational methods. The crystal structure of methyl 4,6-O-benzylidene-2,3-dideoxy-2-[2-(methoxycarbonyl)phenylamino]-3-nitro-β-d-mannopyranoside reveals the orientation of substituent groups and intramolecular interactions that could be relevant to the structure of "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" . The intramolecular charge transfer (ICT) and aggregation-induced emission (AIEE) characteristics of some compounds also provide insights into the electronic structure and behavior of conjugated systems .

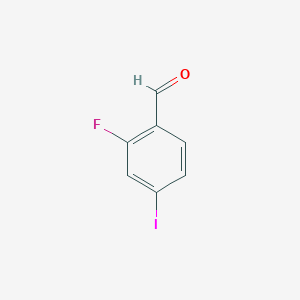

Chemical Reactions Analysis

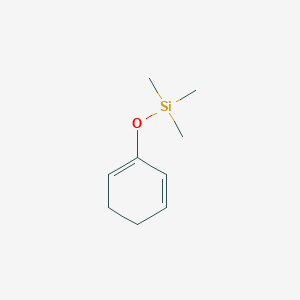

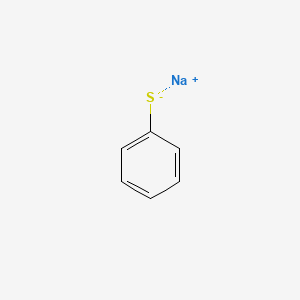

The chemical reactivity of related compounds has been explored in various contexts. The chemosensor properties of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine for Ag(+) ions demonstrate the potential for selective molecular recognition, which could be relevant for the development of sensors based on "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" . Additionally, the [3+2] cycloaddition reactions involving nitroethene derivatives highlight the potential for "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" to participate in cycloaddition reactions to form complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied extensively. The fluorescence properties, aggregation behavior, and non-linear optical (NLO) applications of these compounds suggest that "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" may also exhibit unique optical and electronic properties . The antifungal activity of benzenamine derivatives indicates the potential for biological activity, which could be explored for "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" as well .

Wissenschaftliche Forschungsanwendungen

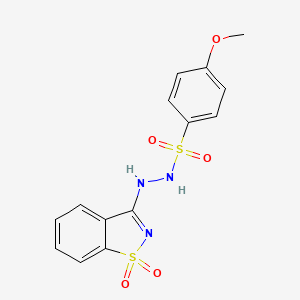

Chemosensor Development

A study by Tharmaraj, Devi, and Pitchumani (2012) revealed that a derivative of benzenamine, specifically 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, serves as a highly selective chemosensor for Ag+ ion detection. This sensor exhibits a significant fluorescent enhancement upon binding to Ag+ ions due to increased intramolecular charge transfer (ICT), demonstrating its potential application in environmental monitoring and analytical chemistry. The mechanism behind this selectivity and sensitivity is further supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).

Corrosion Inhibition

Heydari, Talebian, Salarvand, Raeissi, Bagheri, and Golozar (2018) investigated two Schiff bases containing derivatives of benzenamine as corrosion inhibitors for mild steel in 1 M HCl solution. Their study demonstrated that these compounds effectively inhibit corrosion, with the molecule possessing an electron-donating O-methyl substitute showing superior performance. This finding indicates the potential of benzenamine derivatives in protective coatings and materials engineering to prevent metal corrosion (Heydari et al., 2018).

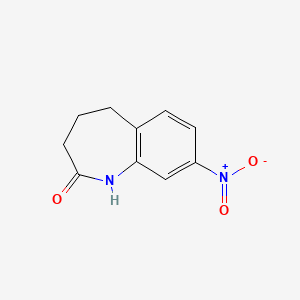

Antifungal Agents

Malhotra, Hans, Sharma, Deep, and Phogat (2012) synthesized and evaluated a series of benzenamine derivatives for their antifungal activity. Several compounds exhibited excellent to weak activity against fungi such as Candida albicans, Candida tropicalis, and Aspergillus niger, with specific derivatives showing significant activity comparable to the standard antifungal agent clotrimazole. The study highlights the role of substituent groups in enhancing antifungal efficacy, suggesting these derivatives could be developed into new antifungal drugs (Malhotra et al., 2012).

Polymerization Initiators

Greene and Grubbs (2010) explored the use of N-phenylalkoxyamine derivatives from 4-nitrophenyl 2-methylpropionat-2-yl radicals, related to benzenamine, as initiators for nitroxide-mediated polymerization (NMP). Their findings suggest that these initiators can control polymerization of methyl methacrylate (MMA) to moderate conversions, offering new pathways for synthesizing polymers with specific properties (Greene & Grubbs, 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxy-N-(1-methylsulfanyl-2-nitroethenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-15-9-5-3-8(4-6-9)11-10(16-2)7-12(13)14/h3-7,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGOPTAYWAHLCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401302 |

Source

|

| Record name | Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- | |

CAS RN |

62390-80-1 |

Source

|

| Record name | Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-acetic acid](/img/structure/B1308374.png)